molecular formula C14H13N3O2 B2885899 2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 92742-09-1

2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2885899
CAS RN: 92742-09-1
M. Wt: 255.277
InChI Key: WDKDBQFTGAPJFD-UHFFFAOYSA-N
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Description

2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as 2-Imidazol-1-ylpropylisoindole-1,3-dione or IPD) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry. IPD has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-proliferative properties. In addition, IPD has been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a potential biomarker.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds related to "2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione" involves strategic reactions combining N-(bromomethyl)phthalimide and imidazole, yielding structures stabilized by weak intermolecular interactions and π–π interactions, demonstrating the compound's potential for further chemical modification and application in various fields (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).

  • Another study emphasizes the stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, indicating high yields and stereoselectivities. This highlights the compound's versatility and potential for creating a variety of chemically and structurally diverse derivatives (A. Katritzky, Yongjiang Xu, H. He, & P. Steel, 2001).

Biological Applications and Potential

Advanced Materials and Sensing Applications

properties

IUPAC Name

2-[3-(1H-imidazol-2-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-10-4-1-2-5-11(10)14(19)17(13)9-3-6-12-15-7-8-16-12/h1-2,4-5,7-8H,3,6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDBQFTGAPJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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